
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Übersicht
Beschreibung
(3,5-Difluoro-4-methoxyphenyl)boronic acid: is a boronic acid derivative characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 3,5-difluoro-4-methoxybenzene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
(3,5-Difluoro-4-methoxyphenyl)boronic acid: is versatile in its reactivity and participates in various chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boronic alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from oxidation reactions.
Coupling Products: Formed in cross-coupling reactions, such as biaryls in the Suzuki-Miyaura reaction.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative that contains two fluorine atoms and a methoxy group on a phenyl ring. It is useful in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
This compound has a variety of applications in scientific research:
- Chemistry It is widely used in cross-coupling reactions to synthesize complex organic molecules. For example, it can be used in the synthesis of fluorinated aminobiphenyl derivatives . It can also be used in PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes .
- Biology This compound is used in the development of fluorescent probes and imaging agents.
- Medicine It serves as a building block in the synthesis of pharmaceuticals and drug candidates.
- Industry It is used to produce materials with specific electronic and optical properties.
- Proteasome Inhibition Boronic acid derivatives can effectively inhibit proteasome activity in vitro, leading to apoptosis in cancer cells by binding to the catalytic site of the proteasome and preventing substrate degradation.
- Kinase Inhibition Boronic acid derivatives can inhibit kinases involved in cancer progression, showing selectivity and low toxicity.
Wirkmechanismus
The mechanism by which (3,5-Difluoro-4-methoxyphenyl)boronic acid exerts its effects involves its participation in the Suzuki-Miyaura cross-coupling reaction. The boronic acid group acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the formation of biaryl compounds, which are valuable in various chemical and pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenylboronic acid
2,3-Difluoro-4-methoxyphenylboronic acid
3,4-Difluoro-5-methoxyphenylboronic acid
Biologische Aktivität
(3,5-Difluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.
Boronic acids are known for their ability to interact with diols and other nucleophiles, which is crucial for their function as enzyme inhibitors. The specific substituents in this compound may enhance its reactivity and selectivity towards biological targets. For instance, similar compounds have been shown to inhibit proteasomes and various kinases, leading to significant antiproliferative effects in cancer cell lines .
Anticancer Properties
Research indicates that boronic acids can serve as effective proteasome inhibitors. For example, compounds structurally related to this compound have demonstrated IC values in the nanomolar range against various cancer cell lines. The mechanism often involves the disruption of the cell cycle at the G2/M phase, leading to growth inhibition .
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor due to its ability to bind covalently to active sites of enzymes. This property is particularly relevant in drug design for conditions like cancer and diabetes, where enzyme modulation can lead to therapeutic benefits .
Case Studies
- Proteasome Inhibition : A study on related boronic acid derivatives showed that they effectively inhibited proteasome activity in vitro, leading to apoptosis in cancer cells. The mechanism involved binding to the catalytic site of the proteasome, preventing substrate degradation.
- Kinase Inhibition : Another study highlighted a series of boronic acid derivatives that exhibited potent inhibition against various kinases involved in cancer progression. These compounds demonstrated promising selectivity and low toxicity, making them suitable candidates for further development .
Eigenschaften
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208641-98-9 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.